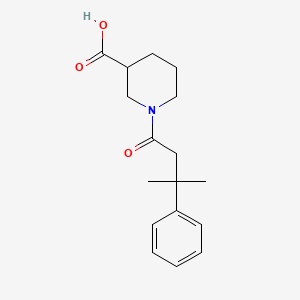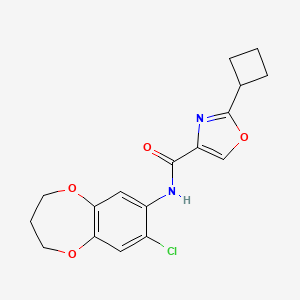![molecular formula C12H10BrN3O B7678800 4-Bromo-3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile](/img/structure/B7678800.png)
4-Bromo-3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is known to have several unique properties that make it an ideal candidate for use in various research applications. In
Scientific Research Applications
4-Bromo-3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile has been extensively studied for its potential applications in the field of scientific research. This compound has been shown to have several unique properties that make it an ideal candidate for use in various research applications. Some of the most promising applications of this compound include:
1. Development of new drugs: this compound has been shown to have potential as a lead compound for the development of new drugs. This compound has been found to exhibit activity against several different types of cancer cells, making it a promising candidate for the development of new anticancer drugs.
2. Study of enzyme inhibition: This compound has also been used to study the inhibition of certain enzymes. Specifically, it has been found to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition could potentially be used to treat Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain.
Mechanism of Action
The mechanism of action of 4-Bromo-3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including MAO-B. This inhibition leads to an increase in the levels of certain neurotransmitters in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. However, this compound has been found to have several effects on the body, including:
1. Anticancer activity: This compound has been found to exhibit activity against several different types of cancer cells, including breast cancer, lung cancer, and colon cancer.
2. Neuroprotective effects: The inhibition of MAO-B by this compound has been shown to have neuroprotective effects, which could potentially be used to treat Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Bromo-3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile in lab experiments is its unique properties. This compound has been found to exhibit activity against several different types of cancer cells, making it a promising candidate for the development of new anticancer drugs. Additionally, the inhibition of MAO-B by this compound has potential therapeutic applications for the treatment of Parkinson's disease.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on the body. Additionally, the synthesis of this compound can be challenging, which could limit its availability for use in research.
Future Directions
There are several potential future directions for research related to 4-Bromo-3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile. Some of the most promising areas for future research include:
1. Development of new anticancer drugs: The activity of this compound against several different types of cancer cells makes it a promising candidate for the development of new anticancer drugs. Future research could focus on optimizing the structure of this compound to improve its efficacy and reduce its toxicity.
2. Study of enzyme inhibition: The inhibition of MAO-B by this compound has potential therapeutic applications for the treatment of Parkinson's disease. Future research could focus on developing new drugs that target this enzyme and other related enzymes.
3. Investigation of the mechanism of action: The mechanism of action of this compound is not fully understood. Future research could focus on elucidating the molecular mechanisms by which this compound exerts its effects on the body.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound has been found to exhibit activity against several different types of cancer cells and has potential therapeutic applications for the treatment of Parkinson's disease. While there are some limitations associated with the use of this compound in lab experiments, its unique properties make it a promising candidate for further research.
Synthesis Methods
The synthesis of 4-Bromo-3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile involves the reaction of 4-bromo-3-formylbenzonitrile with 1-methyl-4-pyrazolemethanol in the presence of a suitable catalyst. This reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography.
Properties
IUPAC Name |
4-bromo-3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O/c1-16-7-11(6-15-16)17-8-10-4-9(5-14)2-3-12(10)13/h2-4,6-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFYXOUSZNRDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OCC2=C(C=CC(=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-(5-bromo-1,3-thiazol-2-yl)ethenyl]thiadiazole](/img/structure/B7678726.png)
![1-(3-Fluoropyridin-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B7678729.png)
![5-[(6-aminopyridin-2-yl)methylsulfanyl]-N-(2-thiophen-2-ylethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7678735.png)
![2-[ethyl-[methyl(propan-2-yl)carbamoyl]amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7678745.png)
![5-bromo-2-[(E)-2-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole](/img/structure/B7678749.png)
![N-[3-(diethylamino)-3-oxopropyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7678757.png)
![4-methoxy-N-[1-(5-phenyl-1H-imidazol-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7678758.png)
![3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7678773.png)
![1-Methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole](/img/structure/B7678784.png)
![1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B7678798.png)
![5-[[[Cyclobutylmethyl(propan-2-yl)carbamoyl]amino]methyl]furan-2-carboxamide](/img/structure/B7678812.png)
![N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide](/img/structure/B7678813.png)

